molecular formula C25H18N2O B14920104 2-(4-methylphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one

2-(4-methylphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one

Cat. No.: B14920104
M. Wt: 362.4 g/mol
InChI Key: VNKUEJLYNBMWFC-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methylphenyl group at the 2-position and a 2-naphthyl group at the 3-position, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with appropriate aldehydes or ketones to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE has been studied for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-3-(2-naphthyl)-4(3H)-quinazolinone
  • 2-(4-Methylphenyl)-3-phenyl-4(3H)-quinazolinone
  • 2-(4-Methylphenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is unique due to the specific combination of the 4-methylphenyl and 2-naphthyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives. This uniqueness can be leveraged in designing new compounds with tailored activities for specific applications.

Properties

Molecular Formula

C25H18N2O

Molecular Weight

362.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3-naphthalen-2-ylquinazolin-4-one

InChI

InChI=1S/C25H18N2O/c1-17-10-12-19(13-11-17)24-26-23-9-5-4-8-22(23)25(28)27(24)21-15-14-18-6-2-3-7-20(18)16-21/h2-16H,1H3

InChI Key

VNKUEJLYNBMWFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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